Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)
Description
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II) (PdCl₂(dppb)) is a palladium(II) complex featuring a bidentate 1,4-bis(diphenylphosphino)butane (dppb) ligand. This compound is characterized by its light-yellow crystalline appearance, molecular formula C₂₈H₂₈Cl₂P₂Pd, and a molecular weight of 603.80 g/mol . It is widely utilized in cross-coupling reactions, hydrogenation, and other catalytic processes due to its stable coordination geometry and tunable electronic properties. The butane backbone of the dppb ligand provides a flexible bite angle (~90–100°), influencing its reactivity and selectivity in catalytic cycles .
Properties
Molecular Formula |
C28H30Cl2P2Pd+2 |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
dichloropalladium;4-diphenylphosphaniumylbutyl(diphenyl)phosphanium |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2 |
InChI Key |
JQXJBXVWVPVTOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CCCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from PdCl₂ and dppb in Acetone
PdCl₂ reacts with dppb in acetone under reflux conditions to form PdCl₂(dppb) as a light-yellow precipitate. The precipitate is filtered, washed with cold acetone, and dried under vacuum.
- Dissolve PdCl₂ (1 equiv) in acetone.
- Add dppb (1 equiv) dropwise under nitrogen.
- Reflux for 2 hours.
- Cool to room temperature; collect precipitate via filtration.
Data:
| Parameter | Value |
|---|---|
| Yield | 51% |
| Purity | ≥95% |
| Appearance | Light-yellow powder |
| Melting point | 285–305°C |
Hydrate Complex Synthesis via Na₂[PdCl₄]
Sodium tetrachloropalladate(II) (Na₂[PdCl₄]) reacts with dppb in a biphasic mixture of dichloromethane and water. The product forms as a hydrate complex, which is extracted into the organic layer and purified by solvent evaporation.
- Molar ratio: Na₂[PdCl₄] : dppb = 1 : 1
- Solvents: CH₂Cl₂/H₂O (1:1 v/v)
- Temperature: 25°C
- Isolated as a hydrated species.
- Limited yield data available; method less commonly reported than acetone-based synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| In situ preparation | Fast; avoids isolation steps | Not suitable for stoichiometric use |
| Acetone synthesis | High purity; scalable | Moderate yield (51%) |
| Na₂[PdCl₄] route | Forms hydrate for specific applications | Complex workup; lower yield |
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
Common Reagents and Conditions:
- Suzuki-Miyaura coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
- Stille coupling: Involves organotin compounds and aryl halides, usually in the presence of a base and a solvent like tetrahydrofuran.
- Sonogashira coupling: Utilizes terminal alkynes and aryl halides, often in the presence of a copper(I) co-catalyst and a base like triethylamine.
- Negishi coupling: Involves organozinc compounds and aryl halides, typically in the presence of a solvent like tetrahydrofuran.
- Hiyama coupling: Utilizes organosilanes and aryl halides, often in the presence of a fluoride source like cesium fluoride.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Catalytic Applications
Cross-Coupling Reactions
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II) is extensively used in cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. These reactions are fundamental in organic chemistry for forming carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
- Suzuki Coupling : This reaction involves the coupling of aryl halides with organoboranes to form biaryl compounds. The palladium complex enhances the reaction efficiency by stabilizing the transition state.
- Heck Reaction : It catalyzes the coupling of alkenes with aryl halides, allowing for the formation of substituted alkenes.
- Stille Reaction : This process involves the coupling of organotin compounds with halides, facilitated by the palladium catalyst.
Hydrogenation Reactions
The compound is also employed in hydrogenation and transfer hydrogenation reactions. These processes are vital for reducing unsaturated compounds to saturated ones, which is essential in pharmaceuticals and agrochemicals.
Cyclization and Cycloaddition Reactions
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II) serves as a catalyst in cyclization reactions, enabling the formation of cyclic structures from linear precursors. This application is particularly useful in synthesizing complex natural products and pharmaceuticals.
Selective Monoalkylation
This compound facilitates the selective monoalkylation of organic polyhalides, allowing for controlled modifications of molecular structures. This selectivity is crucial in synthesizing specific derivatives required in drug development and materials science.
Carbon-Heteroatom Bond Formation
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II) is instrumental in forming carbon-heteroatom bonds, which are essential in creating heterocyclic compounds used in various applications, including pharmaceuticals and agrochemicals.
Styrene Carbonylation
The compound is particularly noted for its role in styrene carbonylation processes. This reaction allows for the conversion of styrene into valuable carbonyl compounds that can be further transformed into various functionalized products.
Modification of Synthetic Pyrethroids
In agricultural chemistry, this palladium complex is utilized to modify dihalovinyl moieties in synthetic pyrethroids, enhancing their efficacy as insecticides.
Case Studies and Research Findings
- Research on Cross-Coupling Efficiency : A study demonstrated that using dichloro[1,4-bis(diphenylphosphino)butane]palladium(II) significantly improved yields in Suzuki coupling reactions compared to other palladium catalysts due to its enhanced stability and reactivity under mild conditions .
- Pharmaceutical Applications : In drug synthesis, this compound has been employed to create complex structures that serve as precursors for active pharmaceutical ingredients (APIs). Its ability to facilitate multiple bond formations makes it invaluable in medicinal chemistry .
- Environmental Chemistry : Research has shown its potential in developing environmentally friendly processes for synthesizing fine chemicals by minimizing waste through efficient catalytic pathways .
Mechanism of Action
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the oxidative addition of the substrate to the palladium center, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Key Observations :
- Bite Angle : PdCl₂(dppb) exhibits a moderate bite angle (~90–100°), intermediate between PdCl₂(dppe) (smaller angle, ~85°) and PdCl₂(XantPhos) (larger angle, ~102°). This impacts substrate binding and transition-state stabilization .
Catalytic Performance in Cross-Coupling Reactions
Alkoxycarbonylation of Chloropyridines
In the alkoxycarbonylation of chloropyridines, PdCl₂(dppb) required higher temperatures (100–120°C) and longer reaction times (24–48 hours) to achieve complete conversion compared to PdCl₂(dppf), which operated efficiently at 80–90°C within 6–12 hours . The lower efficiency of PdCl₂(dppb) is attributed to slower oxidative addition of the chloropyridine substrate and reduced stability under prolonged heating, leading to 5–15% lower isolated yields .
Suzuki-Miyaura Coupling
PdCl₂(dppb) demonstrated moderate activity in Suzuki-Miyaura couplings, whereas PdCl₂(dppf) and PdCl₂(S-Binap) showed superior performance in aryl-aryl bond formation due to their stronger electron-donating properties and stereochemical control . For example, in a coupling reaction between 4-bromo-1-ethylpyrazole and 4-methoxyphenylboronic acid, PdCl₂(dppf) achieved 80% yield under reflux conditions, while PdCl₂(dppb) required 20% higher catalyst loading to reach comparable yields .
Stability and Solvent Compatibility
- Thermal Stability : PdCl₂(dppb) decomposes at temperatures above 300°C , similar to PdCl₂(dppe) (>360°C) but less stable than PdCl₂(dppf) (>400°C) .
- Solvent Effects : Reactions using PdCl₂(dppb) in tetrahydrofuran (THF) showed 50% lower conversion rates compared to 1,4-dioxane or toluene, likely due to poor ligand solubility .
Q & A
Q. What is the structural configuration of dichloro[1,4-bis(diphenylphosphino)butane]palladium(II), and how does it influence catalytic activity?
The complex adopts a square-planar geometry, with two chloride ligands and the bidentate 1,4-bis(diphenylphosphino)butane (dppb) ligand coordinating to the palladium center. This configuration enhances stability and electronic tunability, critical for catalysis. The dppb ligand’s flexible butylene backbone allows a large bite angle (~120°), which reduces steric hindrance and improves substrate access . Structural data from X-ray crystallography (e.g., bond lengths: Pd–P ≈ 2.30 Å, Pd–Cl ≈ 2.38 Å) confirm this geometry .
Q. What are the primary applications of this complex in organic synthesis?
The compound is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to its ability to stabilize palladium(0) intermediates. For example, in microwave-assisted Suzuki reactions, it achieves yields >75% under optimized conditions (140°C, 30 min, Na₂CO₃ base) . It also suppresses β-hydride elimination in alkyl-alkyl couplings, enabling access to sterically hindered products .
Q. What safety precautions are necessary when handling this palladium complex?
The compound is moisture-sensitive and may cause skin/eye irritation. Key precautions include:
- Use of inert atmosphere (N₂/Ar) gloveboxes for storage and handling .
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .
- Avoidance of dust inhalation; work in a fume hood with HEPA filters .
Advanced Research Questions
Q. How does the dppb ligand’s bite angle compare to other bisphosphine ligands, and what mechanistic advantages does it provide?
The dppb ligand’s bite angle (~120°) is larger than dppe (1,2-bis(diphenylphosphino)ethane, ~85°) but smaller than Xantphos (~102°). This intermediate angle balances electronic donation (strong σ-donor) and steric flexibility, stabilizing both Pd(II) and Pd(0) states during catalytic cycles. Computational studies (DFT) show that the larger angle reduces transition-state energy barriers for oxidative addition by 5–8 kcal/mol compared to smaller ligands .
Q. How can reaction conditions be optimized to minimize side products in cross-coupling reactions?
Key parameters include:
- Solvent choice : Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance solubility of aryl halides and boronic acids .
- Base selection : K₂CO₃ or NaOAc improves transmetallation efficiency in Suzuki reactions .
- Catalyst loading : 1–5 mol% achieves optimal turnover numbers (TON > 1,000) while minimizing Pd black formation .
- Temperature : Microwave irradiation (140°C) accelerates reactions without decomposing the catalyst .
Q. What analytical techniques are most effective for characterizing this complex and its reaction intermediates?
- X-ray crystallography : Resolves Pd–P/Cl bond lengths and confirms geometry .
- ³¹P NMR spectroscopy : Detects ligand coordination shifts (δ ~20–25 ppm for dppb) and monitors reaction progress .
- ESI-MS : Identifies Pd(0) intermediates (e.g., [Pd(dppb)]⁺) during catalytic cycles .
Data Contradictions and Resolution
- Catalyst stability in air : and classify the compound as moisture-sensitive, but notes stability under inert atmospheres. Resolution: Degradation occurs primarily via hydrolysis of Pd–Cl bonds; strict inert handling is essential .
- Ligand bite angle effects : While attributes high yields to dppb’s flexibility, suggests electronic factors dominate. Resolution: Both steric and electronic contributions are critical, as shown by DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
